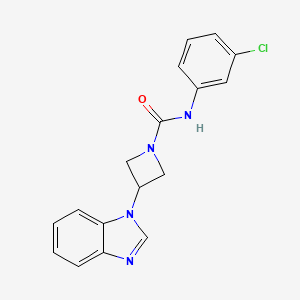

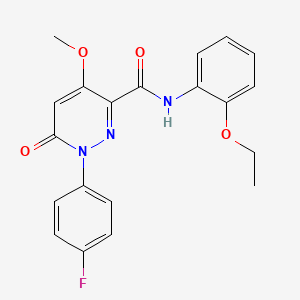

![molecular formula C20H14N4O4S2 B2517893 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-05-4](/img/structure/B2517893.png)

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a derivative of thiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazole derivatives have been synthesized and studied for various pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities, as well as potential analgesic properties .

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of chloroacetylamino thiazoles with other heterocyclic compounds in the presence of a base such as K2CO3. For instance, 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles derivatives were synthesized using this method . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing benzo[d]thiazol and benzo[d][1,3]dioxole moieties as starting materials.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is typically elucidated using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (MS). These techniques help in confirming the chemical structure of the synthesized compounds . The presence of the benzo[d]thiazol and benzo[d][1,3]dioxole groups in the compound suggests a complex structure that may exhibit unique physical and chemical properties.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the amide, thiazole, and benzo[d]thiazol groups can lead to the formation of new compounds with different biological activities. The papers provided do not detail specific reactions for the compound , but they do discuss the synthesis of related compounds and their subsequent transformation into products with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazole ring. The antimicrobial and antifungal activities of these compounds suggest that they have the necessary chemical properties to interact with biological targets. The specific properties of the compound would need to be determined experimentally, but it is likely to share characteristics with the compounds described in the papers .

Applications De Recherche Scientifique

Antibacterial Activity : A study explored novel analogs of benzothiazole derivatives, which showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also assessed for their cytotoxic activity against mammalian cell lines, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017).

Antimalarial and Antiviral Potential : Another study investigated the reactivity of similar compounds, examining their antimalarial activity and characterizing their ADMET properties. The research also included a molecular docking study of these compounds against targets related to malaria and COVID-19 (Fahim & Ismael, 2021).

Anti-inflammatory Activity : Research on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to the compound , showed anti-inflammatory activity. This study suggests potential applications in the development of anti-inflammatory drugs (Lynch et al., 2006).

Electrochemical Synthesis Applications : A study focused on the electrochemical synthesis of new disulfides of benzo[d]thiazol-2-ylamino derivatives. This research demonstrates the compound's relevance in advanced synthetic methods (Esmaili & Nematollahi, 2013).

Cytotoxic Evaluation for Cancer Therapy : Another important application is in cancer therapy, where benzo[d]thiazole-2-carboxamide derivatives have been evaluated for their cytotoxicity against various cancer cell lines, indicating potential as cancer therapeutics (Zhang et al., 2017).

Microwave-Assisted Synthesis : The compound has also been studied in the context of microwave-assisted synthesis, indicating its utility in efficient chemical synthesis methods (Deau et al., 2014).

Propriétés

IUPAC Name |

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O4S2/c25-17(23-20-22-13-3-1-2-4-16(13)30-20)8-12-9-29-19(21-12)24-18(26)11-5-6-14-15(7-11)28-10-27-14/h1-7,9H,8,10H2,(H,21,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRRRQMICOOEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

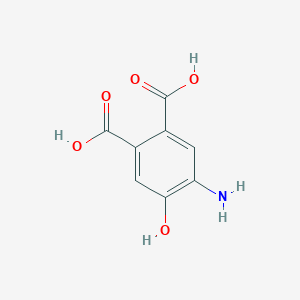

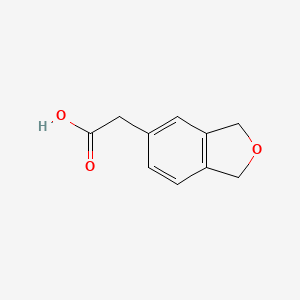

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)

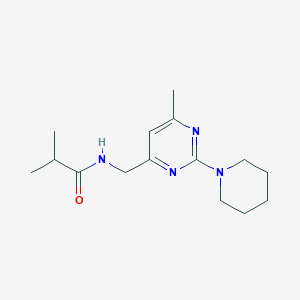

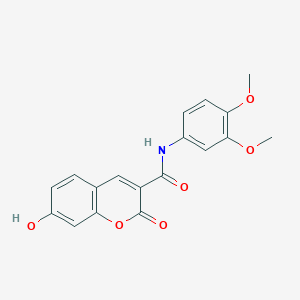

![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

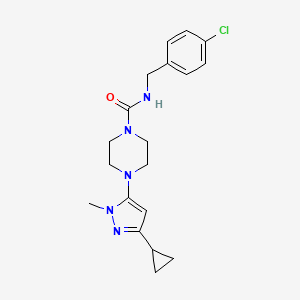

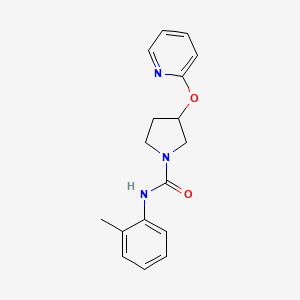

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)

![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)